

# Amsilarotene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Amsilarotene |           |
| Cat. No.:            | B1667262     | Get Quote |

**Amsilarotene** (also known as TAC-101) is a synthetic retinoid with selective agonist activity for the retinoic acid receptor-alpha (RAR- $\alpha$ ). It has been investigated for its potential as an antineoplastic agent, particularly in hepatocellular carcinoma. This technical guide provides a comprehensive overview of **Amsilarotene**'s chemical structure, properties, mechanism of action, and relevant experimental and clinical data for researchers, scientists, and drug development professionals.

# **Chemical Structure and Properties**

**Amsilarotene** is a retinobenzoic acid derivative with the IUPAC name 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid.[1] Its structure is characterized by a benzoic acid moiety linked via an amide bond to a benzoyl group substituted with two trimethylsilyl groups.



| Identifier        | Value                                                                                                                                            |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid[1]                                                                                         |
| Synonyms          | TAC-101, Am-555S, Am555S[1]                                                                                                                      |
| CAS Number        | 125973-56-0[1]                                                                                                                                   |
| Molecular Formula | C20H27NO3Si2[1]                                                                                                                                  |
| Molecular Weight  | 385.6 g/mol [1]                                                                                                                                  |
| SMILES String     | CINVALID-LINK<br>(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)<br>C(=O)O)INVALID-LINK(C)C[1]                                                              |
| InChI             | InChI=1S/C20H27NO3Si2/c1-25(2,3)17-11-<br>15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-<br>10-16)20(23)24/h7-13H,1-6H3,(H,21,22)<br>(H,23,24)[1] |
| InChlKey          | VVTNSTLJOVCBDL-UHFFFAOYSA-N[1]                                                                                                                   |

#### **Physicochemical Properties**

| Property         | Value                          | Source                |
|------------------|--------------------------------|-----------------------|
| Molecular Weight | 385.60 g/mol                   | MedKoo Biosciences[2] |
| Exact Mass       | 385.1530                       | MedKoo Biosciences[2] |
| Solubility       | Soluble in DMSO, not in water. | MedKoo Biosciences[2] |
| Appearance       | Solid powder                   | MedKoo Biosciences[2] |

# **Pharmacological Properties**

Mechanism of Action

### Foundational & Exploratory





**Amsilarotene** exerts its anticancer effects through its selective agonism of the retinoic acid receptor-alpha (RAR- $\alpha$ ). This interaction initiates a cascade of events leading to cell cycle arrest and apoptosis.[1][2] The key mechanisms include:

- Inhibition of Retinoblastoma (RB) Protein Phosphorylation: Amsilarotene inhibits the
  phosphorylation of the retinoblastoma tumor suppressor protein (pRb).[1][2]
  Unphosphorylated or hypophosphorylated pRb is in its active state and binds to E2F
  transcription factors, preventing the transcription of genes required for the G1 to S phase
  transition of the cell cycle.
- Induction of Cyclin-Dependent Kinase (CDK) Inhibitors: The compound increases the levels
  of CDK inhibitors, which further contributes to the inhibition of CDKs responsible for pRb
  phosphorylation.[1][2]
- Downregulation of Cyclin A and Thymidylate Synthase: **Amsilarotene** leads to a cytotoxic decrease in the expression of Cyclin A and thymidylate synthase, proteins crucial for DNA replication and cell cycle progression.[1][2]





Click to download full resolution via product page

Amsilarotene's Mechanism of Action

Pharmacodynamics



**Amsilarotene** exhibits high selectivity for RAR- $\alpha$ , with a significantly lower affinity for RAR- $\beta$ . This selectivity is a key feature of its pharmacological profile.

| Target | Kı        |
|--------|-----------|
| RAR-α  | 2.4 nM[1] |
| RAR-β  | 400 nM[1] |

In Vitro and In Vivo Activity

- Apoptosis Induction: Amsilarotene induces apoptosis in a concentration-dependent manner in various human cancer cell lines, including epithelial ovarian carcinoma cells.[1]
- Inhibition of Proliferation: It has been shown to inhibit the proliferation of pancreatic cancer cell lines BxPC-3 and MIAPaCa-2.[1]
- Cell Cycle Arrest: Treatment with **Amsilarotene** increases the proportion of sensitive BxPC-3 cells in the G1 phase of the cell cycle.[1]
- Tumor Growth Inhibition: In vivo studies using nude mice with RMG-II tumor xenografts, daily oral administration of **Amsilarotene** at 8 mg/kg for 30 days resulted in a 45% reduction in relative tumor volume.[1]

# **Experimental Protocols**

Detailed experimental protocols for **Amsilarotene** are not readily available in the public domain. However, based on the reported mechanism of action, the following are representative methodologies for key experiments.

RAR Binding Affinity Assay (General Protocol)

A competitive binding assay is typically used to determine the binding affinity of a compound to nuclear receptors.





#### Click to download full resolution via product page

#### Workflow for RAR Binding Affinity Assay

- Preparation of Reagents: Purified recombinant RAR-α ligand-binding domain (LBD) is used.
   A radiolabeled known RAR ligand (e.g., [³H]all-trans-retinoic acid) serves as the tracer.
   Amsilarotene is prepared in a series of dilutions.
- Binding Reaction: The RAR-α LBD is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled **Amsilarotene** in a suitable binding buffer.
- Separation of Bound and Free Ligand: The reaction mixture is passed through a filter membrane that retains the protein-ligand complex but allows the free radioligand to pass through.
- Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The data is plotted as the percentage of specific binding versus the
  concentration of Amsilarotene. The IC<sub>50</sub> (the concentration of Amsilarotene that displaces
  50% of the radiolabeled ligand) is determined. The Ki (inhibition constant) is then calculated
  from the IC<sub>50</sub> using the Cheng-Prusoff equation.

Western Blot for RB Phosphorylation (General Protocol)



Western blotting is a standard technique to assess the phosphorylation status of a protein.

- Cell Culture and Treatment: Cancer cells (e.g., BxPC-3) are cultured and treated with
   Amsilarotene at various concentrations and for different time points.
- Protein Extraction: Cells are lysed to extract total cellular proteins.
- Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated RB (at specific sites) and a primary antibody for total RB (as a loading control).
- Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.
- Analysis: The intensity of the bands corresponding to phosphorylated RB and total RB is quantified, and the ratio of phosphorylated RB to total RB is calculated to determine the effect of Amsilarotene treatment.

# **Clinical Trials**

**Amsilarotene** has been evaluated in clinical trials for the treatment of advanced cancers, most notably hepatocellular carcinoma (HCC).

Phase I/II Trial in Advanced Hepatocellular Carcinoma (NCT00077142)

A Phase I/II open-label study was conducted to determine the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and antitumor activity of oral TAC-101 in patients with advanced HCC.



- Study Design: The Phase I portion was a dose-escalation study to determine the MTD. The Phase II portion evaluated the efficacy at the MTD. Patients received oral TAC-101 once daily for 14 days, followed by a 7-day rest period, in 21-day cycles.
- Patient Population: Patients with advanced hepatocellular carcinoma.
- Key Findings:
  - The MTD was determined to be 20 mg/day. Dose-limiting toxicities at 40 mg/day included deep venous thrombosis, dermatitis, fatigue, arthralgia, myalgia, and vena cava embolism.
  - At the 20 mg/day dose, the treatment was generally well-tolerated.
  - No complete or partial responses were observed during the initial treatment period, but 57% of evaluable patients (12 out of 21) achieved stable disease. Two patients had late partial responses after discontinuing the treatment.
  - The median survival for all patients treated with 20 mg/day was 12.7 months, and for evaluable patients, it was 19.2 months.

Pharmacokinetics from Phase I Trial

Pharmacokinetic analysis from an initial Phase I trial in patients with advanced cancer indicated no autoinduction of metabolism with dosing over 28 days.

| Parameter  | Finding                                           |
|------------|---------------------------------------------------|
| Metabolism | No autoinduction observed over 28 days of dosing. |

## Conclusion

**Amsilarotene** is a selective RAR- $\alpha$  agonist that has demonstrated preclinical and early clinical activity as an antineoplastic agent. Its mechanism of action, involving the inhibition of RB phosphorylation and induction of cell cycle arrest, provides a rationale for its use in cancer therapy. While clinical development has not progressed to registration, the data gathered on **Amsilarotene** provides valuable insights for the development of other RAR- $\alpha$  selective



retinoids. Further research may explore its potential in combination therapies or in specific patient populations with biomarkers indicative of sensitivity to RAR- $\alpha$  agonism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A phase I/II trial of TAC-101, an oral synthetic retinoid, in patients with advanced hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: A phase I/II trial of TAC-101, an oral synthetic retinoid, in patients with advanced hepatocellular carcinoma. [scholars.duke.edu]
- To cite this document: BenchChem. [Amsilarotene: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667262#amsilarotene-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com